molecular formula C14H20N2 B7894461 1-(1-Isobutyl-1H-indol-5-yl)-N-methylmethanamine

1-(1-Isobutyl-1H-indol-5-yl)-N-methylmethanamine

Cat. No.: B7894461
M. Wt: 216.32 g/mol
InChI Key: MKSUGKMFACNSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isobutyl-1H-indol-5-yl)-N-methylmethanamine is a chemical compound belonging to the class of indole derivatives. Indoles are a significant structural motif in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutyl-1H-indol-5-yl)-N-methylmethanamine typically involves the following steps:

  • Indole Synthesis: The starting material, indole, can be synthesized through the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.

  • Methanamine Formation: Finally, the N-methylmethanamine moiety is introduced through reductive amination or other suitable methods.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace existing groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.

  • Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Isobutyl-1H-indol-5-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-indol-5-yl)-N-methylmethanamine

  • 1-(1-Ethyl-1H-indol-5-yl)-N-methylmethanamine

  • 1-(1-Propyl-1H-indol-5-yl)-N-methylmethanamine

Uniqueness: 1-(1-Isobutyl-1H-indol-5-yl)-N-methylmethanamine stands out due to its specific structural features, such as the isobutyl group, which can influence its biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)indol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11(2)10-16-7-6-13-8-12(9-15-3)4-5-14(13)16/h4-8,11,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSUGKMFACNSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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